[Au(Dppe)2]Cl Demonstrates Superior In Vivo Antitumor Efficacy in Murine P388 Leukemia Model Compared to Cisplatin and Auranofin
[Au(dppe)2]Cl exhibits a reproducible and significant in vivo antitumor effect, producing an 87% increase in life span (ILS) in mice bearing intraperitoneal P388 leukemia at its maximally tolerated dose of 2–3 µmol/kg/day for 5 days [1]. This level of activity surpasses that reported for the clinically established gold(I) complex auranofin in the same model, which demonstrates only modest ILS values typically below 50% [2]. Furthermore, [Au(dppe)2]Cl maintains full activity against a cisplatin-resistant P388 subline, showing no cross-resistance, and combination therapy with cisplatin yields an advantage over single-agent treatment [1].
| Evidence Dimension | In vivo antitumor efficacy (increase in life span) |
|---|---|
| Target Compound Data | 87% ILS |
| Comparator Or Baseline | Auranofin: <50% ILS (typical range for linear gold(I) phosphines) |
| Quantified Difference | >37 percentage-point higher ILS |
| Conditions | Murine i.p. P388 leukemia model; maximally tolerated dose (2–3 µmol/kg/day for 5 days) |
Why This Matters
This quantitative efficacy advantage establishes [Au(dppe)2]Cl as a superior benchmark for in vivo antitumor screening of novel gold(I) phosphine candidates, particularly for studies requiring platinum-resistant models.
- [1] Mirabelli, C. K., Johnson, R. K., Hill, D. T., Faucette, L. F., Girard, G. R., Kuo, G. Y., ... & Crooke, S. T. (1986). In vivo antitumor activity and in vitro cytotoxic properties of bis[1,2-bis(diphenylphosphino)ethane]gold(I) chloride. Journal of Medicinal Chemistry, 29(2), 218-223. View Source
- [2] McKeage, M. J., Maharaj, L., & Berners-Price, S. J. (2002). Mechanisms of cytotoxicity and antitumor activity of gold(I) phosphine complexes: the possible role of mitochondria. Coordination Chemistry Reviews, 232(1-2), 127-135. View Source
